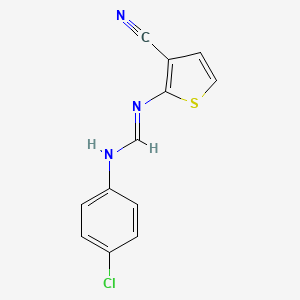

![molecular formula C12H11N3O2S2 B3128129 Methyl 3-{[(2-pyridinylamino)carbothioyl]amino}-2-thiophenecarboxylate CAS No. 338780-17-9](/img/structure/B3128129.png)

Methyl 3-{[(2-pyridinylamino)carbothioyl]amino}-2-thiophenecarboxylate

Overview

Description

Methyl 3-{[(2-pyridinylamino)carbothioyl]amino}-2-thiophenecarboxylate (MPTC) is a chemical compound that has been studied for its potential use in various scientific research applications.

Scientific Research Applications

Branched Chain Aldehydes in Foods

Branched aldehydes, including compounds like 2-methyl propanal and 2- and 3-methyl butanal, are significant for their flavor contributions in various food products. The study by Smit, Engels, and Smit (2009) in "Applied Microbiology and Biotechnology" discusses the production and degradation pathways of these aldehydes from amino acids, emphasizing the metabolic conversions and the impact of microbial and food composition on aldehyde formation in foods (Smit, Engels, & Smit, 2009).

Glutamate Receptor Antagonists

Research on glutamate receptor subtype 5 antagonists, such as MPEP and MTEP, highlights their potential in neurodegeneration, addiction, anxiety, and pain management. Lea and Faden (2006) in "CNS Drug Reviews" review the literature on these antagonists, suggesting their utility in various neurological conditions due to their selective inhibition of mGluR5 (Lea & Faden, 2006).

Xylan Derivatives and Applications

Petzold-Welcke, Schwikal, Daus, and Heinze (2014) discuss the chemical modification of xylan into biopolymer ethers and esters with specific functional properties in "Carbohydrate Polymers". This research explores how xylan esters, synthesized under various conditions, can form nanoparticles potentially useful for drug delivery applications (Petzold-Welcke et al., 2014).

Aspartame Metabolism

Studies on aspartame metabolism reveal its hydrolysis in the gut to yield aspartic acid, phenylalanine, and methanol, with further metabolic paths leading to incorporation into body constituents or conversion to CO2. Ranney and Oppermann's review (1979) in "Journal of Environmental Pathology and Toxicology" delves into these metabolic pathways, providing insights into the metabolism of aspartate and its incorporation into various body constituents (Ranney & Oppermann, 1979).

properties

IUPAC Name |

methyl 3-(pyridin-2-ylcarbamothioylamino)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S2/c1-17-11(16)10-8(5-7-19-10)14-12(18)15-9-4-2-3-6-13-9/h2-7H,1H3,(H2,13,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDLXQRMJKRCPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=S)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(2-pyridinylamino)carbothioyl]amino}-2-thiophenecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3128046.png)

![2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile](/img/structure/B3128053.png)

![N'-[7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3128076.png)

![N'-[5-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-N-methoxymethanimidamide](/img/structure/B3128083.png)

![methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3128108.png)

![N-(4-chlorophenyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3128112.png)

![Methyl 2-{[5-chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3128123.png)